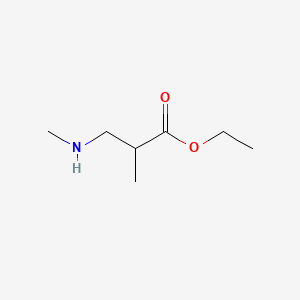

Ethyl 2-methyl-3-(methylamino)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-3-(methylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-10-7(9)6(2)5-8-3/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUSVPFFSXYBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801274884 | |

| Record name | Ethyl 2-methyl-3-(methylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110427-00-4 | |

| Record name | Ethyl 2-methyl-3-(methylamino)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110427-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-3-(methylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-methyl-3-(methylamino)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Methyl 3 Methylamino Propanoate and Its Derivatives

Direct Esterification Routes

Direct esterification is a fundamental and widely used transformation in organic synthesis to produce esters from carboxylic acids and alcohols.

The synthesis of Ethyl 2-methyl-3-(methylamino)propanoate can be achieved via the direct acid-catalyzed esterification of its corresponding carboxylic acid precursor, 2-methyl-3-(methylamino)propanoic acid. nih.gov This reaction, a classic example of Fischer esterification, involves heating the amino acid with ethanol (B145695) in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the ethanol. The reaction is reversible, and excess ethanol is typically used to drive the equilibrium towards the formation of the desired ethyl ester. The amino group is also protonated under these acidic conditions, forming an ammonium (B1175870) salt, which prevents it from undergoing side reactions. The hydrochloride salt of the parent acid, 2-methyl-3-(methylamino)propanoic acid hydrochloride, is a common starting material for this process. sigmaaldrich.com

Table 1: Components for Acid-Catalyzed Esterification

| Reactant/Reagent | Role |

|---|---|

| 2-methyl-3-(methylamino)propanoic acid nih.gov | Carboxylic acid precursor |

| Ethanol | Alcohol (ester formation) and solvent |

Amination and Alkylation Strategies

The introduction of the methylamino group is a critical step that can be accomplished through various amination and alkylation techniques. Reductive amination provides a powerful method for forming amines from carbonyl compounds. For instance, a precursor containing a ketone or aldehyde can be reacted with methylamine (B109427) to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. This approach is a cornerstone of amine synthesis due to its efficiency and the wide availability of starting materials.

Alternatively, Michael addition represents another viable strategy. This involves the conjugate addition of methylamine to an α,β-unsaturated ester, such as ethyl methacrylate. This reaction would form the carbon-nitrogen bond at the β-position, directly yielding the target molecule's backbone.

Protective Group Chemistry in Synthesis

In multi-step syntheses, protecting reactive functional groups is often necessary to prevent unwanted side reactions. The amine functionality in the precursors to this compound is frequently protected during other transformations.

A common strategy for protecting amines is through benzylation. The synthesis can proceed from a precursor like methyl 3-(benzyl(methyl)amino)propanoate. chemicalbook.com The benzyl (B1604629) group can be selectively removed via catalytic hydrogenation. chemicalbook.com In a typical procedure, the N-benzyl protected compound is dissolved in a solvent like ethanol and treated with hydrogen gas in the presence of a palladium on activated carbon (Pd/C) catalyst. chemicalbook.com The reaction cleaves the carbon-nitrogen bond of the benzyl group, liberating the free secondary amine. chemicalbook.com

It is noteworthy that when ethanol is used as the solvent during this deprotection step, transesterification can occur to some extent, converting a starting methyl ester into the desired ethyl ester alongside the deprotection. chemicalbook.com

Table 2: Typical Conditions for Hydrogenation-Mediated Deprotection

| Parameter | Condition | Source |

|---|---|---|

| Precursor | Methyl 3-(benzyl(methyl)amino)propanoate | chemicalbook.com |

| Catalyst | 10% Palladium on activated carbon (Pd/C) | chemicalbook.com |

| Reagent | Hydrogen (H₂) gas | chemicalbook.com |

| Solvent | Ethanol (EtOH) | chemicalbook.com |

| Temperature | Room Temperature | chemicalbook.com |

This pathway is also employed in the synthesis of related structures, such as converting a precursor N-oxide into 3-(pyridin-2-ylamino) ethyl propionate (B1217596) using Pd/C catalytic hydrogenation. google.com

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines in organic synthesis due to its stability under a wide range of conditions, including catalytic hydrogenation and basic environments. organic-chemistry.orgresearchgate.net This stability makes it orthogonal to many other protecting groups and reaction types. The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org

Cleavage of the Boc group is most commonly achieved under acidic conditions. researchgate.net The carbamate (B1207046) is readily hydrolyzed by strong acids, which protonate the carbonyl oxygen and facilitate the release of the free amine, along with the formation of isobutylene (B52900) and carbon dioxide. A variety of acidic reagents can be used for this deprotection.

Table 3: Selected Reagents for Boc-Group Cleavage

| Reagent | Conditions | Source |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like Dichloromethane (DCM) | researchgate.net |

| Hydrochloric Acid (HCl) | In a solvent such as Dioxane, Methanol (B129727), or Ethyl Acetate | mdpi.com |

| Oxalyl Chloride | In Chloroform (CHCl₃) | nih.gov |

The choice of reagent allows for deprotection under various conditions, accommodating other acid-sensitive functionalities that may be present in the molecule. mdpi.comnih.gov

Analogous and Derivative Synthesis Approaches

The synthesis of structurally similar molecules often utilizes related, yet distinct, chemical strategies. An example is the preparation of ethyl 3-(pyridin-2-ylamino) propanoate, an analog of the target compound. One reported method involves the direct, one-step hydroamination of ethyl acrylate (B77674) with 2-aminopyridine (B139424). google.com This reaction is efficiently catalyzed by trifluoromethanesulfonic acid in an ethanol solvent under heating. google.com This approach highlights how different catalytic systems can be employed to construct the core structure of β-amino esters.

Table 4: Synthesis of Ethyl 3-(pyridin-2-ylamino) propanoate

| Reactant/Reagent | Role | Source |

|---|---|---|

| 2-Aminopyridine | Amine source | google.com |

| Ethyl Acrylate | Michael acceptor | google.com |

| Trifluoromethanesulfonic Acid | Catalyst | google.com |

This method is noted for its operational simplicity, the low cost of materials, and high yields, making it a valuable approach for synthesizing this class of compounds. google.com

Preparation of Related Amino Esters and Carboxamides

The synthesis of β-amino esters and their corresponding carboxamides often involves fundamental organic reactions such as esterification, N-alkylation, and conjugate additions. These methods provide access to a variety of derivatives by modifying the ester group, the substituents on the nitrogen atom, and the carbon backbone.

A common approach to synthesizing amino acid esters is the direct esterification of the corresponding amino acid. For instance, various amino acid methyl ester hydrochlorides can be prepared with good to excellent yields by reacting the amino acid with methanol in the presence of trimethylchlorosilane at room temperature. nih.gov This method is applicable to a wide range of natural, aromatic, and aliphatic amino acids. nih.gov While this specific method yields methyl esters, similar acid-catalyzed esterification principles can be applied using ethanol to produce the corresponding ethyl esters.

The synthesis of N-methylated β-amino esters can be achieved through several routes. One method involves the deprotection of a precursor where the nitrogen atom is protected by a benzyl group. For example, methyl 3-(benzyl(methyl)amino)propanoate can be deprotected via hydrogenation using a palladium on activated carbon (Pd/C) catalyst. chemicalbook.com Interestingly, when this reaction is carried out in ethanol, transesterification can occur, leading to a mixture of the methyl and ethyl esters of the final product, methyl 3-(methylamino)propanoate. chemicalbook.com This observation suggests a potential one-pot deprotection and transesterification route to obtain ethyl esters.

Another versatile method for the preparation of β-amino esters is the Michael addition of an amine to an α,β-unsaturated ester. For example, the reaction of 2-aminopyridine with ethyl acrylate in the presence of trifluoromethanesulfonic acid as a catalyst can produce ethyl 3-(pyridin-2-ylamino)propanoate. google.com This conjugate addition strategy is a powerful tool for forming the core structure of β-amino esters and can be adapted for various amines and acrylate derivatives. organic-chemistry.org

The amino group of these esters can be further modified, for instance, by protection with a tert-butyloxycarbonyl (Boc) group. Methyl 3-(methylamino)propanoate can be readily converted to methyl 3-[(tert-butoxycarbonyl)(methyl)amino]propanoate by treatment with di-tert-butyl dicarbonate (Boc₂O) and triethylamine. rsc.org This protecting group strategy is crucial for controlling the reactivity of the amino group during subsequent synthetic transformations.

Table 1: Examples of Synthetic Methods for Related Amino Esters

| Product | Starting Materials | Key Reagents/Catalysts | Reaction Type | Reference |

|---|---|---|---|---|

| Amino acid methyl ester hydrochlorides | Amino acid, Methanol | Trimethylchlorosilane | Esterification | nih.gov |

| Methyl 3-(methylamino)propanoate | Methyl 3-(benzyl(methyl)amino)propanoate, Ethanol | H₂, 10% Pd/C | Hydrogenolysis (Deprotection) with concurrent transesterification | chemicalbook.com |

| Ethyl 3-(pyridin-2-ylamino)propanoate | 2-Aminopyridine, Ethyl acrylate | Trifluoromethanesulfonic acid | Aza-Michael Addition | google.com |

| Methyl 3-[(tert-butoxycarbonyl)(methyl)amino]propanoate | Methyl 3-(methylamino)propanoate | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | N-Protection | rsc.org |

Multi-Step Synthesis Routes for Complex Derivatives

The utility of this compound and its analogs as foundational scaffolds is demonstrated in their application in multi-step syntheses to create more complex and often biologically active molecules. These synthetic sequences can involve a series of reactions, including protection-deprotection steps, carbon-carbon bond formations, and heterocycle synthesis.

A notable example of a multi-step synthesis begins with a simple N-methylated β-amino ester, methyl 3-(methylamino)propanoate, to construct a complex indole (B1671886) derivative. rsc.org The synthesis commences with the protection of the secondary amine with a Boc group. The resulting N-Boc protected ester is then hydrolyzed to the corresponding carboxylic acid. This acid is subsequently activated with 1,1'-carbonyldiimidazole (B1668759) (CDI) and reacted with potassium monomethyl malonate in the presence of magnesium chloride to form a β-keto ester. This intermediate is then utilized in a Fischer indole synthesis to yield a highly substituted indole, demonstrating the role of the initial β-amino ester as a key building block. rsc.org

Modern synthetic strategies are continually being developed to access complex β-amino acid derivatives. Photocatalysis has emerged as a powerful tool, enabling the modular synthesis of α-quaternary β-amino acid derivatives from readily available ketones, malononitrile, and α-amino acids in a two-step process involving photocatalytic hydroalkylation followed by oxidative functionalization. rsc.org Other advanced methods include the palladium-catalyzed aminocarbonylation of alkenes and the nickel-catalyzed carboxylation of aziridines, which provide novel pathways to β-amino acid derivatives from simple starting materials. illinois.edu A metal-free, energy-transfer-enabled intermolecular aminocarboxylation of alkenes or (hetero)arenes has also been developed, allowing for the single-step installation of both amine and ester functionalities. nih.gov

The versatility of β-amino esters as synthetic intermediates is further highlighted in the construction of various heterocyclic systems. For example, derivatives of β-amino esters can be used to synthesize complex molecules such as thiazolo[3,2-a]pyrimidine and triazolo[1,5-a]pyrimidine derivatives through reactions with appropriate heterocyclic amines. ekb.eg Furthermore, the synthesis of ε-N-methyl-l-lysine derivatives, important components in methylated peptides, can be achieved through multi-step sequences involving the alkylation of protected amino acids. researchgate.net

Table 2: Overview of Multi-Step Syntheses Involving β-Amino Ester Derivatives

| Target Molecule/Class | Starting β-Amino Ester Derivative | Key Synthetic Steps | Significance | Reference |

|---|---|---|---|---|

| Substituted Indole | Methyl 3-(methylamino)propanoate | N-protection, Hydrolysis, β-keto ester formation, Fischer indole synthesis | Demonstrates the use of a simple β-amino ester to build a complex heterocyclic core. | rsc.org |

| α-Quaternary β-Amino Acid Derivatives | (Not directly starting from the title compound, but a relevant strategy) | Photocatalytic hydroalkylation, Oxidative functionalization | A modern, modular approach to structurally complex amino acids. | rsc.org |

| Thiazolo- and Triazolopyrimidines | (Derived from β-amino ester precursors) | Reaction with heterocyclic amines | Illustrates the role of β-amino esters in synthesizing fused heterocyclic systems. | ekb.eg |

| ε-N-Methyl-l-lysine Derivatives | (Synthesized from protected amino acids) | Alkylation of protected amino acids, Protection/Deprotection | Highlights the application of N-methylation in the synthesis of modified amino acids for peptide chemistry. | researchgate.net |

Stereoselective Synthesis and Chiral Control

Enantioselective Catalytic Approaches

Enantioselective catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. wikipedia.org

Asymmetric reduction of a prochiral precursor is a powerful strategy for establishing a chiral center. In the context of synthesizing ethyl 2-methyl-3-(methylamino)propanoate, a key precursor is ethyl 2-methyl-3-oxobutanoate. The reduction of the keto group in this precursor creates the hydroxyl group at the C3 position, which can later be converted to the methylamino group. Biocatalysis, utilizing whole microbial cells or isolated enzymes, has proven to be a highly effective method for such transformations due to the high enantioselectivity and mild reaction conditions. nih.govresearchgate.net

Various microorganisms have been investigated for the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate. For instance, the green algae Chlorella pyrenoidosa has been shown to reduce this substrate to the corresponding ethyl 2-methyl-3-hydroxybutanoate, yielding a mixture of diastereomers. tandfonline.comnih.gov Specifically, it produced the anti-(2S, 3S) and syn-(2S, 3R) isomers. nih.gov Other species of Chlorella, such as C. vulgaris and C. regularis, predominantly yielded the syn-isomer. nih.gov

Fungi have also been employed for this transformation. Penicillium purpurogenum demonstrated high diastereoselectivity, favoring the anti-isomer. nih.gov The use of different biocatalysts can thus provide access to different stereoisomers of the hydroxy precursor, which is a crucial step in the synthesis of a specific stereoisomer of the final amino ester.

The tables below summarize the results of the bioreduction of ethyl 2-methyl-3-oxobutanoate using various microorganisms.

| Microorganism | Diastereomer Ratio (anti/syn) | Enantiomeric Excess (ee%) of anti-(2S, 3S) | Enantiomeric Excess (ee%) of syn-(2S, 3R) | Reference |

|---|---|---|---|---|

| Chlorella pyrenoidosa | 53/47 | 89% | >99% | nih.gov |

| Chlorella vulgaris | Predominantly syn-isomer | nih.gov | ||

| Chlorella regularis | Predominantly syn-isomer | nih.gov |

| Microorganism | Diastereomer Ratio (anti/syn) | Enantiomeric Excess (ee%) of anti-(2S, 3S) | Enantiomeric Excess (ee%) of syn-(2S, 3R) | Reference |

|---|---|---|---|---|

| Penicillium purpurogenum | 93/7 | 90% | >99% | nih.gov |

Diastereoselective Resolution Techniques

When a racemic mixture of a compound is produced, diastereoselective resolution can be employed to separate the enantiomers. This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated by methods such as crystallization. wikipedia.org

For a racemic mixture of this compound, which is basic due to the amino group, a chiral acid can be used as the resolving agent. Tartaric acid is a commonly used and readily available chiral resolving agent. wikipedia.orgrsc.org The reaction of racemic this compound with, for example, L-(+)-tartaric acid would result in the formation of two diastereomeric salts:

(2R, 3R)-ethyl 2-methyl-3-(methylamino)propanoate • L-tartrate

(2S, 3S)-ethyl 2-methyl-3-(methylamino)propanoate • L-tartrate

(2R, 3S)-ethyl 2-methyl-3-(methylamino)propanoate • L-tartrate

(2S, 3R)-ethyl 2-methyl-3-(methylamino)propanoate • L-tartrate

These diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. Once separated, the addition of a base will neutralize the tartaric acid, yielding the enantiomerically pure amino ester. This method is a well-established and industrially viable approach for obtaining single enantiomers. rsc.org

Enzymatic resolution is another powerful technique. Lipases, for instance, can selectively acylate one enantiomer of an amino ester in a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net For example, Candida antarctica lipase (B570770) B has been successfully used for the resolution of ethyl 3-aminobutanoate. researchgate.net A similar strategy could be developed for this compound.

Control of Stereochemistry in Propanoate Architectures

Achieving stereochemical control during the synthesis of propanoate architectures is a more advanced strategy than resolution, as it avoids the loss of 50% of the material. This can be achieved through substrate control, where an existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction, or through the use of a chiral auxiliary. youtube.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereoselective formation of a new chiral center. youtube.com After the desired stereochemistry has been established, the auxiliary is removed. For the synthesis of chiral β-amino esters, chiral amines can serve as effective auxiliaries. For instance, a chiral amine with a bornyl group has been used in the asymmetric Michael addition to α,β-unsaturated esters to create β-amino esters with high stereoselectivity. researchgate.net

In a similar vein, a chiral auxiliary could be attached to the propanoate backbone before the introduction of the methylamino group at the C3 position or the methyl group at the C2 position. This would allow for the diastereoselective introduction of these functionalities. The choice of the chiral auxiliary and the reaction conditions would be crucial in determining the stereochemical outcome. Subsequent removal of the auxiliary would then yield the desired enantiomerically pure this compound. This approach offers a high degree of control over the final stereochemistry of the molecule. youtube.comacs.org

Chemical Transformations and Reactivity Studies

Ester Hydrolysis Mechanisms

The ester functional group in Ethyl 2-methyl-3-(methylamino)propanoate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either acids or bases, leading to the formation of 2-methyl-3-(methylamino)propanoic acid and ethanol (B145695). libretexts.orglumenlearning.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the hydrolysis of an ester is a reversible reaction. The ester is typically heated with an excess of water containing the acid. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): When a base, such as sodium hydroxide, is used, the hydrolysis is an irreversible process called saponification. libretexts.org The reaction yields a carboxylate salt and an alcohol. libretexts.org This method is generally preferred for complete hydrolysis of esters as the reaction goes to completion. chemguide.co.uk The rate of hydrolysis can be influenced by the structure of the ester; for example, ethyl esters tend to hydrolyze more slowly than methyl esters. nih.gov

It is important to note that for β-amino esters, the amino group can influence the reaction rate and mechanism, potentially through intramolecular catalysis or by affecting the electronic properties of the ester group.

Oxidation and Reduction Reactions

The reactivity of this compound towards oxidation and reduction is centered on its constituent functional groups.

Reduction: The ester group of β-amino esters can be reduced to the corresponding alcohol. For instance, the reduction of enantiopure β-enamino esters with sodium triacetoxyborohydride in acetic acid yields β-amino esters with good diastereoselectivity. acs.org Further reduction of the ester group in β-amino esters can lead to the formation of γ-amino alcohols. acs.org A highly stereoselective reduction of N-benzyl enamines to β-amino esters has been achieved using trichlorosilane. rsc.org Additionally, the disulfide bonds in polymers containing β-amino ester backbones can be reduced to thiols, highlighting the compatibility of the ester group with certain reducing conditions. mdpi.comnih.gov

Below is a table summarizing common reducing agents and their expected products for β-amino esters:

| Reagent | Product from Ester Reduction | Notes |

| Sodium Borohydride (NaBH₄) | Alcohol | Generally requires harsher conditions or activation for ester reduction compared to ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Alcohol | A powerful reducing agent capable of reducing esters to primary alcohols. |

| Sodium triacetoxyborohydride | No reaction (on the ester) | Used for the reduction of enamines to amines, leaving the ester group intact. acs.org |

| Trichlorosilane (HSiCl₃) | No reaction (on the ester) | Employed in the stereoselective reduction of enamines to form β-amino esters. rsc.org |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can occur at either the carbonyl carbon of the ester or at the nitrogen atom of the secondary amine.

The secondary amine acts as a nucleophile and can participate in various substitution reactions. For example, it can react with alkyl halides in an N-alkylation reaction to form a tertiary amine. It can also be involved in nucleophilic aromatic substitution reactions. semanticscholar.org The ester group can undergo nucleophilic acyl substitution, where the ethoxy group is replaced by another nucleophile. This is the fundamental mechanism behind reactions like hydrolysis and transesterification.

Condensation Reactions

The presence of both a nucleophilic amine and an ester group with α-hydrogens allows this compound and related β-amino esters to participate in various condensation reactions.

β-amino esters are key intermediates in the synthesis of β-lactams (2-azetidinones), which can be formed through intramolecular cyclization. rsc.org They can also be involved in multicomponent condensation reactions, such as the Passerini reaction, to form more complex molecules like β-peptide analogues. acs.org The Mannich reaction, a three-component condensation, involves the aminoalkylation of a carbon acid and is a classic method for the synthesis of β-amino carbonyl compounds. wikipedia.org Furthermore, β-keto esters can react with amines to form β-enamino esters, which are versatile synthetic intermediates. organic-chemistry.org

Derivatization Strategies for Functional Group Modulation

The functional groups of this compound, the secondary amine and the ester, can be chemically modified through various derivatization strategies to alter its properties.

The amine group can be acylated to form amides, sulfonated to form sulfonamides, or alkylated to form tertiary amines. chimia.ch The ester group can be converted to other functional groups. For example, hydrolysis yields a carboxylic acid, reduction yields an alcohol, and reaction with an amine can produce an amide. Silylation is a common derivatization technique for amino acids, where active hydrogens on amine and hydroxyl groups are replaced with a silyl group, such as a tert-butyldimethylsilyl (TBDMS) group, to increase volatility for analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com

A table of common derivatization reactions for the functional groups present in this compound is provided below:

| Functional Group | Reagent Class | Resulting Functional Group |

| Secondary Amine | Acyl Halide / Anhydride | Amide |

| Secondary Amine | Sulfonyl Halide | Sulfonamide |

| Secondary Amine | Alkyl Halide | Tertiary Amine |

| Ester | Water (acid/base) | Carboxylic Acid |

| Ester | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |

| Ester | Amine | Amide |

Investigations into Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For β-amino esters, the unreacted primary or secondary amines within a polymer matrix can catalyze the transesterification reaction. nih.gov The rate of this degradation in an alcohol solvent is influenced by the chain length of the alcohol. nih.gov

The transesterification of β-keto esters is a well-studied transformation, often proceeding through an enol or acylketene intermediate. rsc.org While this compound is not a β-keto ester, the general principles of acid and base catalysis apply. The reaction is reversible and is driven to completion by using a large excess of the reactant alcohol.

Pyrolysis and Thermal Decomposition Studies of Related Propanoates

Specific pyrolysis or thermal decomposition studies for this compound were not found. However, studies on related compounds provide insight into potential thermal degradation pathways. The N-methylation of backbone amides in peptides is a strategy to improve properties such as bioavailability and stability, suggesting that the N-methyl group can influence the thermal behavior of the molecule. researchgate.net The thermal decomposition of acetoacetic acid, a β-keto acid, proceeds via decarboxylation to form acetone and carbon dioxide. wikipedia.org While not a direct analogue, this highlights a potential decomposition pathway involving the loss of the ester group and subsequent reactions of the resulting fragments.

Advanced Analytical Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Ethyl 2-methyl-3-(methylamino)propanoate in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the mapping of the carbon skeleton and the assignment of protons to their respective positions.

While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, the expected chemical shifts and coupling patterns can be accurately predicted based on the known spectra of closely related analogs, such as methyl 3-(methylamino)propanoate chemicalbook.com. The structure contains several distinct proton and carbon environments, which would result in a unique spectral fingerprint.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl ester group would present as a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The protons on the propanoate backbone, specifically the methine proton (-CH(CH₃)-) and the methylene protons adjacent to the nitrogen (-CH₂-N-), would exhibit complex splitting patterns (multiplets) due to coupling with each other. The methyl group attached to the backbone (-CH(CH₃)-) would appear as a doublet, coupled to the methine proton. The N-methyl group (-NH-CH₃) would likely appear as a singlet or a doublet depending on the solvent and N-H exchange rate, while the amine proton (-NH-) would be a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, seven distinct signals are expected, corresponding to the carbonyl carbon of the ester, the two carbons of the ethyl group, the three carbons of the propanoate backbone, and the single carbon of the N-methyl group. The chemical shift of each carbon is indicative of its electronic environment; for instance, the carbonyl carbon is the most deshielded (highest ppm value), while the aliphatic methyl carbons are the most shielded (lowest ppm values).

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.75 | Multiplet (m) | 1H | -CH ₂-NH- |

| ~2.60 | Multiplet (m) | 1H | -CH (CH₃)- |

| ~2.45 | Singlet (s) | 3H | -NH-CH₃ |

| ~2.35 | Multiplet (m) | 1H | -CH ₂-NH- |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~1.15 | Doublet (d) | 3H | -CH(CH₃ )- |

| (Broad) | Singlet (br s) | 1H | -NH - |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~175 | C =O (Ester Carbonyl) |

| ~60.5 | -O-CH₂ -CH₃ |

| ~55 | -CH₂ -NH- |

| ~40 | -CH (CH₃)- |

| ~36 | -NH-CH₃ |

| ~14.5 | -CH(CH₃ )- |

| ~14.2 | -O-CH₂-CH₃ |

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS/MS) for Compound Analysis and Reaction Monitoring

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful method for identifying the compound in complex mixtures and monitoring the progress of chemical reactions.

In a typical Electron Ionization (EI) mass spectrum, the molecule would undergo fragmentation, producing a series of characteristic ions. The highest mass-to-charge ratio (m/z) peak would correspond to the molecular ion [M]⁺, confirming the molecular weight of 145.20 g/mol . Common fragmentation pathways for this molecule would include:

Loss of an ethoxy radical (-•OCH₂CH₃): Resulting in an acylium ion [M - 45]⁺ at m/z 100.

Loss of the ethyl group (-•CH₂CH₃): Leading to an ion [M - 29]⁺ at m/z 116.

Alpha-cleavage: Scission of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines, leading to the formation of a stable iminium ion. Cleavage between the Cα and Cβ of the propanoate backbone would yield an ion at m/z 58 ([CH₂(CH₃)NHCH₃]⁺).

McLafferty rearrangement: If sterically feasible, this could lead to characteristic neutral losses.

Soft ionization techniques, such as Field Ionization (FI) or Chemical Ionization (CI), would produce significantly less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight without ambiguity jeol.com.

GC-MS is well-suited for analyzing this volatile ester, allowing for both separation from reaction impurities and identification based on its mass spectrum foodb.ca. For less volatile samples or for analyses requiring higher sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. This technique is particularly useful for reaction monitoring, where the disappearance of reactants and the appearance of the product can be tracked with high specificity and sensitivity by monitoring for specific parent-daughter ion transitions nih.gov.

Predicted Key Mass Fragments for this compound (EI-MS)

| m/z (Predicted) | Proposed Fragment |

| 145 | [C₇H₁₅NO₂]⁺ (Molecular Ion) |

| 116 | [M - C₂H₅]⁺ |

| 100 | [M - OC₂H₅]⁺ |

| 72 | [M - COOC₂H₅]⁺ |

| 58 | [CH₂(CH₃)NHCH₃]⁺ |

For trace analysis using GC-MS, the sensitivity of detection for this compound can be significantly improved through chemical derivatization. This process modifies the molecule to enhance its volatility and improve its chromatographic properties and mass spectral response huji.ac.il. The secondary amine group (-NH-) is the primary target for derivatization.

Common derivatization strategies include:

Acylation: Reacting the amine with a fluorinated anhydride, such as Heptafluorobutyric Anhydride (HFBA) or Trifluoroacetic Anhydride (TFAA), replaces the active hydrogen on the nitrogen with an acyl group. google.com The resulting derivatives are more volatile and highly responsive to Electron Capture Detection (ECD), a very sensitive detection method used in GC. chemicalbook.com

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. cymitquimica.com This increases the volatility and thermal stability of the compound, leading to improved peak shape in GC analysis.

These derivatization techniques are crucial for quantitative studies where the concentration of the analyte is very low. chemicalbook.com

High Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradants.

A typical method for this type of amine-containing ester would involve reverse-phase (RP) chromatography. In this mode, a nonpolar stationary phase (like a C18 or C8 silica-based column) is used with a polar mobile phase.

A suitable mobile phase would consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), run in either an isocratic (constant composition) or gradient (varying composition) mode. To ensure good peak shape for the basic amine, a small amount of an acid modifier, like formic acid or trifluoroacetic acid (TFA), is typically added to the mobile phase. This suppresses the ionization of free silanol (B1196071) groups on the stationary phase and protonates the analyte, leading to sharp, symmetrical peaks. Detection is commonly achieved using a UV detector (if the molecule has a chromophore) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

UPLC, which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and lower solvent consumption, making it ideal for high-throughput screening and quality control applications.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides precise information on bond lengths, bond angles, and conformation.

As of the current literature, a single-crystal X-ray structure for this compound has not been reported. The compound is likely a liquid or a low-melting solid at ambient temperature, which makes growing the single crystals required for this analysis challenging. To obtain a crystal structure, it would likely be necessary to first prepare a crystalline salt of the compound, for example, by reacting it with an acid such as hydrochloric acid or oxalic acid to form the corresponding hydrochloride or oxalate (B1200264) salt, which may have a higher propensity to crystallize. Without such a crystalline derivative, solid-state structural data from X-ray crystallography remains unavailable.

Computational and Theoretical Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are instrumental in understanding the three-dimensional structure and dynamic behavior of molecules. For Ethyl 2-methyl-3-(methylamino)propanoate, these methods can predict its preferred conformations, intermolecular interactions, and behavior in different environments.

Molecular mechanics force fields, such as AMBER or MMFF, can be employed to perform conformational analysis, identifying low-energy structures of the molecule. These simulations can reveal the spatial arrangement of the ethyl ester, the methyl group at the 2-position, and the methylamino group, which are crucial for its chemical and biological activity.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a more detailed and accurate description of the electronic structure of a molecule. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to compute a variety of molecular properties. scirp.org

For this compound, quantum chemical calculations can determine optimized molecular geometry, electronic energies, and various reactivity descriptors. While specific calculations for this molecule are not published, data for structurally related compounds are available and can provide a basis for understanding its properties. For example, computed properties for similar amino acid esters are available in public databases. nih.govnih.govnih.gov

A key aspect of these calculations is the ability to determine relative energies between different chemical states, such as isomers or conformers. nih.govacs.org This is crucial for understanding the stability of different molecular arrangements.

Table 1: Illustrative Computed Properties for Structurally Related Amino Acid Esters

| Property | Ethyl 2-methyl-2-(methylamino)propanoate nih.gov | Ethyl 2-aminopropanoate nih.gov |

| Molecular Formula | C₇H₁₅NO₂ | C₅H₁₁NO₂ |

| Molecular Weight | 145.20 g/mol | 117.15 g/mol |

| Topological Polar Surface Area | 38.3 Ų | 52.3 Ų |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

This table is for illustrative purposes and shows computed data for related compounds to demonstrate the type of information obtainable from quantum chemical calculations.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. This allows for the determination of the most likely reaction pathways.

While a specific computational study on the reaction mechanisms involving this compound has not been reported, the methodologies can be illustrated with examples from related systems. For instance, a study on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate utilized quantum chemical calculations to explore different possible reaction pathways, including the identification of zwitterionic intermediates. uspto.gov Such an approach could be applied to understand the synthesis of this compound, for example, through the Michael addition of methylamine (B109427) to ethyl methacrylate, or its subsequent reactions.

The synthesis of related compounds, such as methyl 3-(methylamino)propanoate, has been described, and computational studies could provide deeper insights into the energetics and intermediates of such transformations. chemicalbook.com

Prediction of Spectroscopic Properties

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of molecules. dntb.gov.ua

For this compound, DFT calculations can be used to predict its vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

A study on 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one demonstrated the high correlation between experimental and DFT-calculated vibrational frequencies, validating the use of these computational methods for spectroscopic analysis. dntb.gov.ua Similarly, theoretical predictions of NMR chemical shifts can be performed to aid in the interpretation of experimental NMR spectra, a fundamental technique for structure elucidation. acs.org

Kinetic and Thermodynamic Studies of Reactions

Computational methods can provide valuable kinetic and thermodynamic data for chemical reactions, including those involving this compound.

By calculating the energies of reactants, products, and transition states, key thermodynamic quantities such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and equilibrium constants (Keq) can be determined. researchgate.net This information is vital for understanding the feasibility and spontaneity of a reaction.

Kinetic parameters, such as the activation energy (Ea), can also be computed from the energy barrier of the transition state. This allows for the theoretical determination of reaction rates. A computational study on the decomposition of ethyl propanoate and methyl butanoate, for example, used the CBS-QB3 method to investigate thermochemistry and kinetics, identifying the lowest energy decomposition pathways. researchgate.net Such an approach could be applied to study the thermal stability and decomposition reactions of this compound.

Applications in Organic Synthesis and Chemical Biology

Role as a Key Synthetic Intermediate in Complex Molecule Construction

β-Amino esters are recognized as important intermediates in the synthesis of complex organic molecules, including pharmaceuticals. nih.govresearchgate.net While specific examples detailing the use of Ethyl 2-methyl-3-(methylamino)propanoate in the total synthesis of complex natural products are not extensively documented in publicly available literature, the broader class of β-amino esters plays a crucial role. For instance, a structurally similar compound, ethyl 3-(pyridin-2-ylamino)propanoate, is a key intermediate in the synthesis of dabigatran (B194492) etexilate, a potent oral anticoagulant. acgpubs.orggoogle.com This highlights the potential of β-amino esters like this compound to serve as critical building blocks for medicinally relevant compounds. The synthesis of such complex molecules often relies on the strategic incorporation of fragments that introduce necessary functionality and stereochemistry, a role for which β-amino esters are well-suited. nih.gov

Utilization as a Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. β-Enamino esters, which can be derived from β-amino esters, are versatile precursors for the synthesis of a wide array of heterocyclic systems. acgpubs.orgacgpubs.org These include pyrazoles, oxazoles, quinolines, and various fused heterocyclic systems. acgpubs.orgresearchgate.net The reactivity of the enamine and ester functionalities allows for cyclization reactions with various reagents to construct these ring systems.

A general approach involves the condensation of a β-amino ester with a 1,3-dicarbonyl compound or its equivalent, which can then undergo intramolecular cyclization to form a heterocyclic ring. While direct examples of this compound in such reactions are not prevalent in the literature, its structure is amenable to these transformations. For example, the related compound ethyl 3,3-diethoxypropanoate is a useful starting material for the synthesis of heterocycles like coumarins, isoxazoles, and pyrimidines. orgsyn.org This suggests that with appropriate activation, this compound could be a valuable precursor for a variety of substituted heterocycles.

Employment in the Synthesis of Chiral Scaffolds

Chiral β-amino acids and their ester derivatives are fundamental building blocks in asymmetric synthesis, serving as precursors to a multitude of chiral molecules and scaffolds. researchgate.netsigmaaldrich.comwiley-vch.de The ability to introduce stereocenters in a controlled manner is crucial in the development of pharmaceuticals and other biologically active compounds. researchgate.net

The synthesis of enantiomerically pure β-amino esters can be achieved through various methods, including enzymatic resolution and asymmetric synthesis. nih.gov These chiral building blocks can then be incorporated into larger molecules, imparting chirality and influencing their biological activity. While specific applications of this compound in the synthesis of complex chiral scaffolds are not widely reported, the general importance of this class of compounds is well-established. For example, chiral β-amino esters are used in the synthesis of cyclopentanoids, which are key intermediates for various natural products. nih.gov

Substrate in Enzymatic Interaction Studies

The interaction of small molecules with enzymes is a fundamental area of study in chemical biology. This compound and related β-amino esters have been utilized as substrates to investigate enzyme kinetics and to modulate biochemical pathways.

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers, and β-amino esters are excellent substrates for this purpose. Lipases, in particular, have been shown to be effective in the enantioselective hydrolysis or transesterification of these compounds. patsnap.com By monitoring the reaction rates and the enantiomeric excess of the product and the remaining substrate, valuable information about the enzyme's specificity and catalytic mechanism can be obtained. This knowledge is crucial for the development of efficient biocatalytic processes for the production of enantiomerically pure compounds.

The introduction of modified amino acids into biological systems can be a powerful tool for modulating biochemical pathways. patsnap.commdpi.com While direct studies on the effect of this compound on specific metabolic pathways are limited, the general principle of using amino acid analogs to influence cellular processes is well-established. For example, the enzymatic synthesis of ethyl propanoate can be influenced by the presence of certain enzymes, which in turn can affect cellular metabolism. patsnap.com By designing and synthesizing specific β-amino esters, it may be possible to target and modulate the activity of particular enzymes or transport systems, offering potential therapeutic applications.

Precursor to Polymerizable Monomers and Functional Materials

In the realm of materials science, this compound serves as a precursor to the synthesis of poly(β-amino esters) (PBAEs). These are a class of biodegradable and biocompatible polymers with significant potential in biomedical applications. chemsynthesis.com

PBAEs are typically synthesized through the Michael addition polymerization of a bis(acrylate ester) with a primary or secondary amine. The properties of the resulting polymer, such as its degradation rate and biocompatibility, can be tuned by varying the monomers used. The amine functionality in the polymer backbone provides a positive charge at physiological pH, which facilitates the complexation with negatively charged molecules like DNA and RNA, making PBAEs promising vectors for gene delivery. Furthermore, their ester linkages are susceptible to hydrolysis, leading to their degradation into non-toxic byproducts. These characteristics make PBAEs highly attractive for applications in drug delivery and tissue engineering.

Interactive Table: Applications of this compound and Related Compounds

| Application Area | Specific Use | Related Compound Example |

| Organic Synthesis | Key synthetic intermediate | Ethyl 3-(pyridin-2-ylamino)propanoate acgpubs.org |

| Building block for heterocycles | Ethyl 3,3-diethoxypropanoate orgsyn.org | |

| Synthesis of chiral scaffolds | Chiral β-amino esters nih.gov | |

| Chemical Biology | Substrate for enzyme kinetics | Ethyl propanoate patsnap.com |

| Modulation of biochemical pathways | Amino acid analogs patsnap.commdpi.com | |

| Materials Science | Precursor to functional polymers | Poly(β-amino esters) chemsynthesis.com |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

Currently, there is a lack of published, peer-reviewed synthetic routes specifically for Ethyl 2-methyl-3-(methylamino)propanoate. Future research could focus on developing efficient and sustainable methods for its preparation. Drawing inspiration from the synthesis of related β-amino esters, potential strategies could involve the Michael addition of methylamine (B109427) to a suitable α,β-unsaturated ester. organic-chemistry.orgorganic-chemistry.org Green chemistry principles could be integrated by exploring solvent-free reaction conditions or the use of environmentally benign solvents.

Table 1: Potential Synthetic Strategies for this compound

| Reaction Type | Potential Reactants | Potential Catalyst | Key Advantages | Published for Target Compound? |

|---|---|---|---|---|

| Aza-Michael Addition | Ethyl tiglate and Methylamine | Base or Acid Catalyst | Atom economy, directness | No |

Exploration of New Catalytic and Biocatalytic Transformations

The exploration of catalytic and biocatalytic transformations for this compound is an open field. Future investigations could draw from the broader success of biocatalysis in producing esters and amino acid derivatives. mdpi.com For instance, lipases could be screened for their efficacy in catalyzing the synthesis of this compound, potentially offering high selectivity and mild reaction conditions. mdpi.com Similarly, the application of various metal or organocatalysts, which have proven effective for the synthesis of other β-amino esters, could be a fruitful area of research. google.com

Advanced Mechanistic Investigations

A significant gap exists in the understanding of the reaction mechanisms that could lead to the formation of this compound. Future research should include detailed mechanistic studies of any newly developed synthetic routes. This could involve kinetic studies, isotopic labeling experiments, and computational modeling to elucidate the transition states and intermediates. Such investigations are crucial for optimizing reaction conditions and improving yields.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry, which offer advantages in terms of safety, scalability, and process control, have been successfully applied to the synthesis of various esters and amino acid derivatives. chemtrix.combeilstein-journals.orgmt.com A future research direction would be to develop a continuous-flow process for the synthesis of this compound. rsc.org This could lead to a more efficient and scalable production method compared to traditional batch processes. Furthermore, the integration of automated synthesis platforms could accelerate the optimization of reaction conditions and the exploration of derivative libraries. chimia.chresearchgate.net

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry offers powerful tools for the in-silico design of novel molecules with specific properties. researchgate.netnih.govmdpi.com Future research could employ techniques such as Density Functional Theory (DFT) to model this compound and its potential derivatives. rsc.org These studies could predict their reactivity, stability, and other physicochemical properties, thereby guiding synthetic efforts toward derivatives with tailored functionalities for specific applications.

Table 2: Potential Computational Research Areas for this compound

| Computational Method | Research Focus | Potential Outcome | Published for Target Compound? |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism elucidation | Understanding of reaction pathways and optimization of conditions | No |

| Molecular Dynamics (MD) | Conformational analysis and interaction with other molecules | Prediction of physical properties and potential biological activity | No |

Expansion of Applications in Chemical Methodologies and Material Science

Given that the fundamental applications of this compound have not been established, a significant area of future research will be to explore its potential uses. As a bifunctional molecule containing both an amine and an ester group, it could serve as a versatile building block in organic synthesis. For instance, it could be a precursor for the synthesis of various heterocyclic compounds or be incorporated into larger, more complex molecules.

In the realm of material science, β-amino esters are known precursors for the synthesis of poly(β-amino ester)s, a class of biodegradable polymers with applications in drug delivery and gene therapy. resolvemass.caresolvemass.canih.govrug.nlfrontiersin.org Future studies could investigate the polymerization of this compound to create novel polymers with unique properties. The methyl group at the α-position could influence the polymer's degradation rate and its physical characteristics, potentially leading to new materials for biomedical applications.

Table 3: List of Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 110427-00-4 | C7H15NO2 |

| Methylamine | 74-89-5 | CH5N |

| Ethyl tiglate | 5837-78-5 | C7H12O2 |

| Ethyl 2-methyl-3-oxopropanoate | 609-14-3 | C6H10O3 |

| Sodium cyanoborohydride | 25895-60-7 | CH3BNNa |

Q & A

Basic Research Question: How can researchers optimize the synthetic yield of ethyl 2-methyl-3-(methylamino)propanoate?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, including esterification and amination. Key strategies for yield optimization include:

- Stepwise reagent addition : Introduce methylamine derivatives in a controlled manner to minimize side reactions (e.g., over-alkylation) .

- Catalytic conditions : Use triethylamine or similar bases to neutralize acidic byproducts and enhance reaction efficiency .

- Temperature control : Maintain temperatures between 0–5°C during sensitive steps (e.g., imine formation) to prevent decomposition .

- Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) to isolate the product from unreacted intermediates .

Basic Research Question: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

Robust characterization requires a combination of:

- NMR spectroscopy : Use - and -NMR to confirm the ester group (δ 1.2–1.4 ppm for ethyl CH, δ 4.1–4.3 ppm for CHO) and methylamino moiety (δ 2.2–2.5 ppm for N-CH) .

- HPLC-MS : Monitor reaction progress and verify purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1740 cm) and N-H bending (1550–1600 cm) .

Advanced Research Question: How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

Spectral discrepancies often arise from diastereomers or solvent effects. Mitigation strategies include:

- Chiral chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol to separate enantiomers and assign stereochemistry .

- Variable-temperature NMR : Conduct experiments at 25°C and −40°C to distinguish dynamic rotational isomers (e.g., hindered rotation around the amide bond) .

- X-ray crystallography : Resolve ambiguous structures by growing single crystals in ethyl acetate/pentane mixtures .

Advanced Research Question: What methodologies are suitable for studying the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

To evaluate enzyme interactions:

- Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition constants () under varied pH (5.0–8.0) and temperature (25–37°C) conditions .

- Docking simulations : Perform molecular docking with AutoDock Vina, parameterizing the methylamino group as a protonatable moiety to assess binding affinity to catalytic sites .

- Metabolic stability : Incubate the compound with liver microsomes (human or murine) and quantify degradation via LC-MS/MS to predict in vivo half-life .

Advanced Research Question: How does the structural modification of this compound influence its stability under physiological conditions?

Methodological Answer:

Stability studies require:

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C and monitor ester hydrolysis via HPLC. The methylamino group enhances stability at neutral pH due to reduced nucleophilic attack .

- Light sensitivity : Expose to UV (254 nm) and measure degradation products; derivatives with electron-withdrawing substituents (e.g., chloro) show improved photostability .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>150°C) to guide storage conditions (e.g., −20°C under argon) .

Advanced Research Question: How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

SAR strategies include:

- Side-chain diversification : Replace the ethyl ester with tert-butyl or benzyl esters to modulate lipophilicity (logP values calculated via ChemAxon) .

- Amino group modification : Substitute methylamine with cyclopropylamine or pyrrolidine to alter hydrogen-bonding capacity .

- Bioisosteric replacement : Swap the propanoate backbone with sulfonate or phosphonate groups to assess metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.